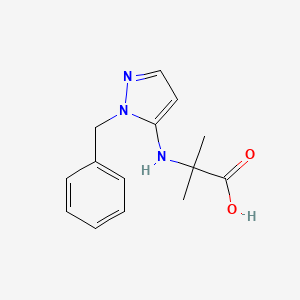

N-(1-Benzyl-1H-pyrazol-5-yl)-2-methylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((1-Benzyl-1H-pyrazol-5-yl)amino)-2-methylpropanoic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring, which is known for its versatility in medicinal chemistry and other scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Benzyl-1H-pyrazol-5-yl)amino)-2-methylpropanoic acid typically involves the reaction of 1-benzyl-1H-pyrazol-5-amine with diethyl 2-(1-ethoxyethylidene)malonate. The reaction is carried out under nitrogen atmosphere at a temperature of 120°C for 12 hours . This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods

While specific industrial production methods for 2-((1-Benzyl-1H-pyrazol-5-yl)amino)-2-methylpropanoic acid are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

2-((1-Benzyl-1H-pyrazol-5-yl)amino)-2-methylpropanoic acid can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory Properties

Research has indicated that pyrazole derivatives, including N-(1-Benzyl-1H-pyrazol-5-yl)-2-methylalanine, exhibit significant anti-inflammatory activity. Pyrazole compounds are known to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory pathway. This inhibition leads to reduced production of prostaglandins, thereby alleviating inflammation. For instance, several studies have documented the effectiveness of pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) in managing conditions such as arthritis and other inflammatory diseases .

Anticancer Activity

this compound has also shown promise in anticancer applications. Pyrazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. In particular, compounds containing the pyrazole moiety have been reported to induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival. For example, certain pyrazole derivatives have demonstrated significant activity against prostate cancer cell lines by acting as androgen receptor antagonists .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its therapeutic efficacy. The presence of the benzyl group enhances lipophilicity, which may improve cellular uptake and bioavailability. Additionally, modifications on the pyrazole ring can lead to variations in biological activity. For instance, substituents at different positions on the pyrazole ring have been shown to influence the compound's potency against specific targets such as cyclooxygenase and various kinases .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives, including this compound, evaluated their effects on human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting substantial anticancer potential. The study highlighted the importance of structural modifications in enhancing cytotoxicity while minimizing off-target effects .

Case Study 2: Inhibition of Cyclooxygenase

In another investigation focused on anti-inflammatory activity, this compound was tested for its ability to inhibit cyclooxygenase enzymes COX-1 and COX-2. The compound showed selective inhibition of COX-2 over COX-1, which is desirable for reducing gastrointestinal side effects commonly associated with traditional NSAIDs. This selectivity was attributed to specific interactions between the compound's functional groups and the active site of COX-2 .

Comparative Data Table

| Compound Name | Activity Type | IC50/EC50 Values | Target/Mechanism |

|---|---|---|---|

| This compound | Anticancer | ~3 µM (MCF7) | Apoptosis induction via kinase inhibition |

| This compound | Anti-inflammatory | ~0.5 µM (COX-2) | Selective COX-2 inhibition |

| Pyrazole derivative X | Anticancer | ~10 µM (A549) | Androgen receptor antagonism |

Mechanism of Action

The mechanism of action of 2-((1-Benzyl-1H-pyrazol-5-yl)amino)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-Benzyl-1H-pyrazol-5-yl)amino)-2-methylpropanoic acid is unique due to its specific structural features, such as the presence of both a pyrazole ring and a methylpropanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(1-Benzyl-1H-pyrazol-5-yl)-2-methylalanine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its diverse pharmacological properties. The presence of the benzyl group and the methylalanine moiety contributes to its unique chemical behavior, allowing it to interact with various biological targets.

The mechanism by which this compound exerts its effects is primarily through enzyme inhibition and modulation of cell signaling pathways . Research indicates that compounds with similar structures can inhibit mTORC1 activity, leading to altered autophagy processes in cancer cells. This disruption of autophagic flux is crucial for the therapeutic efficacy against tumors that exploit autophagy for survival under metabolic stress conditions .

Anticancer Properties

Studies have shown that derivatives of pyrazole, including this compound, exhibit anticancer activity . For instance, related compounds have demonstrated submicromolar antiproliferative effects on various cancer cell lines, including pancreatic (MIA PaCa-2) and breast cancers (MCF-7) . The compound's ability to inhibit mTORC1 not only reduces cell proliferation but also enhances autophagic processes at basal levels while impairing them under nutrient-replete conditions.

Enzyme Inhibition

This compound has been investigated for its role in inhibiting specific enzymes involved in inflammatory pathways. The compound may interact with enzymes such as cyclooxygenase or lipoxygenase, potentially leading to reduced inflammatory responses . This property suggests therapeutic applications beyond oncology, extending into areas like anti-inflammatory treatments .

Summary of Biological Activities

Case Studies

Several case studies illustrate the efficacy of pyrazole derivatives in clinical and preclinical settings:

- Pancreatic Cancer Study : A study involving N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides showed significant reduction in mTORC1 activity and increased autophagy markers in pancreatic cancer cells. This highlights the potential of pyrazole derivatives as targeted therapies in aggressive cancer types .

- Inflammation Model : In a murine model of inflammation, compounds similar to this compound exhibited comparable anti-inflammatory effects to standard drugs like indomethacin. This suggests a promising avenue for further exploration in inflammatory diseases .

Properties

CAS No. |

135098-47-4 |

|---|---|

Molecular Formula |

C14H17N3O2 |

Molecular Weight |

259.30 g/mol |

IUPAC Name |

2-[(2-benzylpyrazol-3-yl)amino]-2-methylpropanoic acid |

InChI |

InChI=1S/C14H17N3O2/c1-14(2,13(18)19)16-12-8-9-15-17(12)10-11-6-4-3-5-7-11/h3-9,16H,10H2,1-2H3,(H,18,19) |

InChI Key |

IZEJLUVTWHHDJR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)O)NC1=CC=NN1CC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.